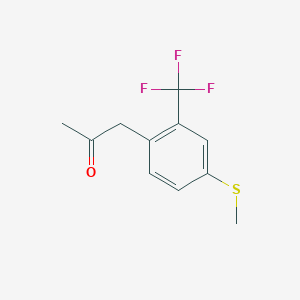
1,4-Dimethyl-2-fluoro-5-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-2-fluoro-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F4O. This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) and a fluorine atom attached to a benzene ring, along with two methyl groups. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-2-fluoro-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution of a suitable precursor with trifluoromethoxy anion. For example, the reaction of 1,4-dimethyl-2-fluoro-5-chlorobenzene with trifluoromethoxide ion (CF3O-) under appropriate conditions can yield the desired compound. The reaction typically requires a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethyl-2-fluoro-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethoxy group can be replaced by other nucleophiles under suitable conditions.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although the presence of the trifluoromethoxy group may influence the reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium trifluoromethoxide (NaOCF3) or potassium trifluoromethoxide (KOCF3) in polar aprotic solvents like DMSO.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound would yield nitro derivatives, while halogenation would produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-2-fluoro-5-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine and trifluoromethoxy groups.
Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Explored as a potential pharmaceutical intermediate, particularly in the development of drugs with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, where the trifluoromethoxy group imparts desirable properties like hydrophobicity and chemical resistance.
Wirkmechanismus
The mechanism of action of 1,4-dimethyl-2-fluoro-5-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity by altering its electronic and steric properties. In chemical reactions, the electron-withdrawing nature of the trifluoromethoxy group can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway.
Vergleich Mit ähnlichen Verbindungen
1,4-Dimethyl-2-fluoro-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1,4-Dimethyl-2-fluoro-5-methoxybenzene: Similar structure but with a methoxy group instead of a trifluoromethoxy group. The methoxy group is less electron-withdrawing, which can affect the compound’s reactivity and stability.
1,4-Dimethyl-2-fluoro-5-(trifluoromethyl)benzene: Contains a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group. The trifluoromethyl group is also electron-withdrawing but has different steric and electronic effects.
1,4-Dimethyl-2-fluorobenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in the presence of both the trifluoromethoxy group and the fluorine atom, which together impart distinct electronic and steric characteristics that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C9H8F4O |
|---|---|
Molekulargewicht |
208.15 g/mol |
IUPAC-Name |
1-fluoro-2,5-dimethyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8F4O/c1-5-4-8(14-9(11,12)13)6(2)3-7(5)10/h3-4H,1-2H3 |
InChI-Schlüssel |
QEVWYUVMRPSQBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1F)C)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B14044274.png)

![2-[(2S,3R,4R,5S,6R)-6-[[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B14044281.png)






![tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B14044314.png)


![7-Bromoimidazo[4,5-c]pyridine HCl](/img/structure/B14044355.png)
